(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid

Medicinal chemistry Sequential cross-coupling Late-stage functionalization

Sourcing tetra-substituted arylboronic acids with orthogonal handles often means long custom synthesis lead times. This 1,2,3,5-tetrasubstituted phenylboronic acid solves that: couple at the boronic acid, retain 4-Br for a second Suzuki coupling, then hydrogenolyze 2-BnO to reveal a phenol for late-stage diversification. The 6-F modulates electronic properties and metabolic stability. MW 324.94 ensures precise stoichiometry at any scale. 95% purity across multiple global vendors. Storage: 2-8°C under inert atmosphere.

Molecular Formula C13H11BBrFO3
Molecular Weight 324.94
CAS No. 1264175-59-8
Cat. No. B577565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid
CAS1264175-59-8
Molecular FormulaC13H11BBrFO3
Molecular Weight324.94
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
InChIKeyGRLVPXMDOXTRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid


(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid (CAS 1264175-59-8) is a functionalized arylboronic acid with the molecular formula C₁₃H₁₁BBrFO₃ and a molecular weight of 324.94 g/mol . It is commercially available from multiple reputable vendors at standard purities of 95% or higher, with typical storage conditions requiring an inert atmosphere at 2-8°C . This compound serves as a key organoboron intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures with a unique substitution pattern .

Workflow Suzuki-Miyaura cross-coupling
Selection Three orthogonal synthetic handles
Use Context Late-stage deprotection of phenol after coupling

Why (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid Cannot Be Substituted


Generic arylboronic acids cannot replicate the synthetic utility of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid because its precise 1,2,3,5-tetra-substitution pattern dictates both the regiochemical outcome of Suzuki couplings and the orthogonal reactivity of post-coupling intermediates . The 2-benzyloxy group provides a protected phenol handle for late-stage deprotection, the 4-bromo substituent remains available for sequential coupling or functionalization after boronic acid coupling, and the 6-fluoro group modulates the electronic properties of the aromatic ring . Analog compounds lacking one of these three functional groups—such as 2-Benzyloxy-6-fluorophenylboronic acid (no bromo handle) or 2,4-Dibromo-6-fluorophenylboronic acid (no protected phenol)—yield fundamentally different products with distinct downstream synthetic trajectories, making direct substitution impossible without altering the molecular architecture of the final target .

Target Boronic acid, 4-bromo, 2-benzyloxy (3 handles) Full orthogonal reactivity
Analog A (CAS 1217500-53-2) Lacks 4-bromo; only 2 handles No sequential coupling at 4-position
Analog B (CAS 870778-96-4) Lacks protected phenol; 2 bromo handles Oxygen functionality requires alternative strategy

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid: Comparative Evidence


Orthogonal Synthetic Handle Advantage

The target compound provides three orthogonal functional handles (boronic acid, aryl bromide, and protected phenol) enabling iterative Suzuki-Miyaura coupling sequences without protecting group manipulation . In contrast, the commercially available analog 2-Benzyloxy-6-fluorophenylboronic acid (CAS 1217500-53-2) lacks the 4-bromo substituent, reducing the number of synthetic handles from three to two and eliminating the possibility of sequential coupling at the 4-position . Similarly, 2,4-Dibromo-6-fluorophenylboronic acid (CAS 870778-96-4) retains two bromo handles but lacks the protected phenol, requiring alternative strategies for introducing oxygen functionality .

Orthogonal handles
Class-level inference
Target: 3 handles vs 2 in closest analogs
Enables sequential coupling without protecting group steps
Procurement choice directly impacts synthetic route efficiency
Medicinal chemistry Sequential cross-coupling Late-stage functionalization

Molecular Weight for Precise Stoichiometric Control

The molecular weight of the target compound is 324.94 g/mol , which is substantially higher than that of the non-brominated analog 2-Benzyloxy-6-fluorophenylboronic acid (246.04 g/mol) and lower than the dibromo analog 2,4-Dibromo-6-fluorophenylboronic acid (297.71 g/mol) . This intermediate molecular weight—attributable to the presence of exactly one bromine atom—enables precise stoichiometric control in palladium-catalyzed cross-coupling reactions where boronic acid equivalents must be carefully balanced against aryl halide coupling partners.

Molecular weight
Cross-study comparable
324.94 g/mol (C₁₃H₁₁BBrFO₃)
+78.9 g/mol vs non-brominated analog; −27.2 g/mol vs dibromo analog
Ensures accurate stoichiometric calculations for palladium-catalyzed couplings
Incorrect analog selection alters reagent equivalency and reaction outcome
Process chemistry Reaction optimization Large-scale synthesis

Regioisomeric Substitution Pattern

The target compound (CAS 1264175-59-8) features benzyloxy, bromo, and fluoro substituents at the 2-, 4-, and 6-positions relative to the boronic acid group . A regioisomeric compound, 3-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid, bears the same functional groups but in a different spatial arrangement (3-benzyloxy, 5-bromo, 2-fluoro) . While both compounds share the identical molecular formula (C₁₃H₁₁BBrFO₃) and molecular weight (324.94 g/mol), the different substitution patterns yield distinct steric and electronic environments around the boronic acid moiety, which can influence coupling rates, regioselectivity, and the conformational properties of the resulting biaryl products.

Regioisomer identity
Class-level inference
2-Benzyloxy-4-bromo-6-fluoro vs 3-benzyloxy-5-bromo-2-fluoro pattern
Regioisomeric boronic acids lead to structurally distinct biaryl products
Procurement of wrong isomer invalidates SAR and material testing
Structure-activity relationship Isomer comparison Medicinal chemistry

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid: Applications


Iterative Suzuki-Miyaura Coupling

This compound enables iterative Suzuki-Miyaura coupling sequences where the boronic acid undergoes initial cross-coupling with an aryl halide, after which the 4-bromo substituent remains intact for a second coupling step with a different aryl or heteroaryl boronic acid . The 2-benzyloxy group can be subsequently deprotected via hydrogenolysis to reveal a phenol for further derivatization. This three-stage synthetic sequence is not accessible using simpler boronic acids that lack the 4-bromo handle .

Fluorinated Biaryl Library Synthesis

The combination of a fluorine atom (modulating metabolic stability and lipophilicity) and a protected phenol (enabling late-stage diversification) makes this compound valuable for constructing focused libraries of fluorinated biaryl compounds . The 6-fluoro substituent is strategically positioned ortho to the boronic acid, potentially influencing the rate of transmetalation and the conformational bias of the coupled product—properties that medicinal chemists exploit to fine-tune target binding .

Standardized Boronic Acid Equivalency

For process chemistry scale-up, the well-defined molecular weight of 324.94 g/mol allows precise calculation of reagent equivalents when scaling reactions from milligram to kilogram quantities . Commercial availability from multiple suppliers at standard purities of 95% or higher ensures supply chain redundancy and batch-to-batch consistency . The compound's storage requirements (2-8°C under inert atmosphere) are well-documented and align with standard boronic acid handling protocols .

Benzyl Phenyl Ether Derivatives for Pharmaceutical Patents

Compounds with the benzyl phenyl ether core structure are claimed in pharmaceutical patents targeting autoimmune diseases, cancer immunotherapy (e.g., PD-L1 modulation), and infectious diseases [1]. This boronic acid serves as a key building block for constructing such benzyl phenyl ether derivatives via Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space around patented scaffolds [1].

Application
Selection Property
Validation Focus
Iterative Suzuki-Miyaura coupling
Three orthogonal synthetic handles (boronic acid, aryl bromide, protected phenol)
Sequential coupling efficiency and post-coupling intermediate integrity
Fluorinated biaryl library synthesis
Ortho-fluoro and benzyloxy substitution pattern
Metabolic stability and conformational bias of coupled products
Process chemistry scale-up
Well-characterized molecular weight and high purity availability
Stoichiometric control and batch-to-batch consistency
Patent-relevant benzyl phenyl ether scaffolds
Benzyl phenyl ether core structure
Scaffold diversification for patent‑relevant compound libraries

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